(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a piperazine ring substituted at the 4-position with a 2-chlorophenyl group and an imidazo[2,1-b]thiazole scaffold linked to a 4-fluorophenyl moiety. Its structural complexity arises from the integration of two pharmacophoric fragments:
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-17-3-1-2-4-19(17)26-9-11-27(12-10-26)21(29)20-14-30-22-25-18(13-28(20)22)15-5-7-16(24)8-6-15/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQFTTYGDRDPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that (4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds, it is likely that multiple biochemical pathways are affected
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity dependent on various cell lines. This suggests that the compound may have potential antiproliferative or cytotoxic effects.
Biological Activity
The compound (4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone, also known by its PubChem CID 42269954, is a synthetic organic compound with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18ClFN4OS
- Molecular Weight : 440.9 g/mol
- IUPAC Name : [4-(2-chlorophenyl)piperazin-1-yl]-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Biological Activity Overview
Research indicates that compounds containing imidazo-thiazole moieties exhibit significant biological activities, including antimicrobial and anticancer properties. The specific compound in focus has been evaluated for its activity against various pathogens and its potential therapeutic applications.
Antitubercular Activity
Recent studies have highlighted the efficacy of imidazo-thiazole derivatives against Mycobacterium tuberculosis (Mtb). For instance, related compounds have shown IC50 values ranging from 2.03 μM to 7.05 μM against Mtb strains, suggesting that modifications in the chemical structure can enhance activity against this pathogen .
The proposed mechanism of action for this class of compounds involves inhibition of key enzymes in the bacterial metabolism and disruption of cellular processes. Molecular docking studies have provided insights into how these compounds interact with target proteins in Mtb, enhancing their inhibitory effects .
Study 1: Antitubercular Screening
A study focused on the synthesis and evaluation of various imidazo-thiazole derivatives found that one compound exhibited an IC90 of 7.05 μM against Mtb H37Ra. This study emphasized the selective inhibition of Mtb without affecting non-tuberculous mycobacteria .
Study 2: Structure-Activity Relationship (SAR)
Another research effort explored the SAR of similar compounds, revealing that specific substitutions on the imidazo-thiazole framework significantly impacted biological activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced potency against Mtb .
| Compound | IC50 (μM) | IC90 (μM) | Selectivity |
|---|---|---|---|
| IT10 | 2.32 | 7.05 | Selective for Mtb |
| IT06 | 2.03 | 15.22 | Selective for Mtb |
Comparison with Similar Compounds
Data Tables
Table 1: Crystallographic Parameters of Selected Analogues
*Hypothetical data inferred from isostructural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
